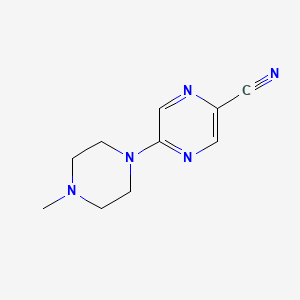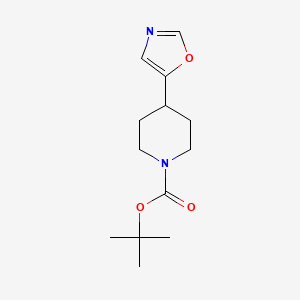
5-(4-Methyl-1-piperazinyl)pyrazine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Methyl-1-piperazinyl)pyrazine-2-carbonitrile is a chemical compound with the molecular formula C10H13N5 and a molecular weight of 203.24 g/mol . This compound is known for its versatile applications in various fields of scientific research, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
The synthesis of 5-(4-Methyl-1-piperazinyl)pyrazine-2-carbonitrile typically involves the reaction of 2-cyanopyrazine with 4-methylpiperazine under specific conditions. One common method involves the use of a catalyst such as iron phosphate in a vapor phase catalytic ammoxidation process . This method ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
5-(4-Methyl-1-piperazinyl)pyrazine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with other functional groups using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine derivatives with additional oxygen-containing functional groups.
Wissenschaftliche Forschungsanwendungen
5-(4-Methyl-1-piperazinyl)pyrazine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is utilized in the study of biological pathways and molecular interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-(4-Methyl-1-piperazinyl)pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The piperazine ring in the compound allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, making it a valuable tool in biochemical research .
Vergleich Mit ähnlichen Verbindungen
5-(4-Methyl-1-piperazinyl)pyrazine-2-carbonitrile can be compared with other similar compounds, such as:
Pyrazinecarbonitrile: This compound shares a similar pyrazine core but lacks the piperazine ring, resulting in different chemical properties and applications.
Pyridazine derivatives: These compounds contain a pyridazine ring instead of a pyrazine ring, leading to variations in their biological activities and uses.
The uniqueness of this compound lies in its specific structure, which combines the pyrazine and piperazine rings, providing distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H13N5 |
|---|---|
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
5-(4-methylpiperazin-1-yl)pyrazine-2-carbonitrile |
InChI |
InChI=1S/C10H13N5/c1-14-2-4-15(5-3-14)10-8-12-9(6-11)7-13-10/h7-8H,2-5H2,1H3 |
InChI-Schlüssel |
SGYFDIQCUIWHGU-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)C2=NC=C(N=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-methyl-2-[2-(2-methylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B11722569.png)




![[(3S,4R)-4-(3-methylphenyl)pyrrolidin-3-yl]methanol](/img/structure/B11722582.png)

![(E)-N-{1-[4-(Difluoromethoxy)phenyl]ethylidene}hydroxylamine](/img/structure/B11722598.png)



